
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Properties
A study by Zambrano-Huerta et al. (2019) describes the synthesis and biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as potential antifungal compounds. One derivative, with a cyclopropyl group, displayed remarkable selectivity and high activity against Candida albicans and Candida krusei. This highlights the potential of triazolyl compounds in antifungal applications (Zambrano-Huerta et al., 2019).
Antimicrobial and Antioxidant Activities
The work of Saundane and Walmik (2013) involved the synthesis of azetidinone and thiazolidinone moieties linked to an indole nucleus. These compounds, including some with a triazolyl group, were tested for antimicrobial, antimycobacterial, antioxidant, and cytotoxic activities. Some showed excellent activity, indicating the potential of such compounds in the development of antimicrobial and antioxidant agents (Saundane & Walmik, 2013).
Catalytic Applications in Organic Synthesis
Tornøe, Christensen, and Meldal (2002) report on a novel copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This process is integral to the synthesis of 1H-[1,2,3]-triazoles, demonstrating the role of triazoles in facilitating organic synthesis reactions, especially in peptide synthesis (Tornøe, Christensen, & Meldal, 2002).
Antibacterial Potential
Parvez et al. (2010) conducted theoretical calculations and experimental verification of the antibacterial potential of monocyclic β-lactams containing azetidine-2-ones. These compounds, including triazole derivatives, exhibited antibacterial activities against various strains, indicating their potential in the development of new antibiotics (Parvez et al., 2010).
Synthesis of Luminescent Compounds
Uppal et al. (2011) synthesized luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands. This research indicates the utility of triazole derivatives in creating luminescent materials, which could have applications in imaging or sensing technologies (Uppal et al., 2011).
Propiedades
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-17(8-9-23-15-4-2-1-3-5-15)20-10-14(11-20)21-12-16(18-19-21)13-6-7-13/h1-5,12-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNLFQIAWPRMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2822663.png)
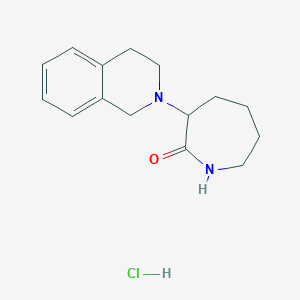
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)
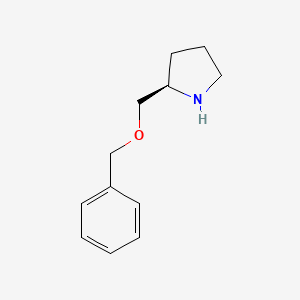
![2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2822670.png)

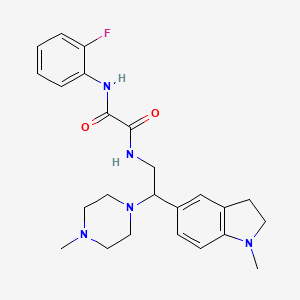
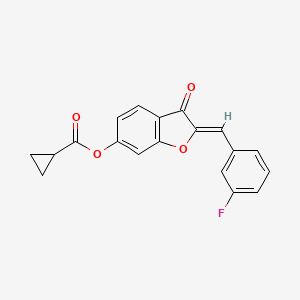
![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2822674.png)
![1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2822679.png)
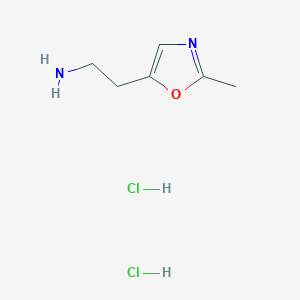

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide](/img/structure/B2822683.png)
![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2822685.png)
